An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)benzamide: Synthesis, Characterization, and Research Perspectives
An In-depth Technical Guide to N-(3-(Diethylamino)phenyl)benzamide: Synthesis, Characterization, and Research Perspectives
For distribution to: Researchers, scientists, and drug development professionals. From the office of the Senior Application Scientist
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of medicinal chemistry and materials science, the exploration of novel chemical structures is the foundational step toward innovation. This guide focuses on a specific, yet under-documented molecule: N-(3-(Diethylamino)phenyl)benzamide. The absence of extensive literature on this compound presents a unique opportunity—not to simply report existing data, but to apply fundamental principles of organic chemistry to propose a robust framework for its synthesis, characterization, and potential utility.
This document is structured to serve as a practical handbook for the research scientist. It moves beyond a simple recitation of facts to explain the rationale behind the proposed methodologies. By grounding our approach in the well-established chemistry of analogous structures, we provide a self-validating system for investigation. Every proposed protocol is built upon a foundation of established reactions and spectroscopic principles, offering a reliable starting point for any researcher venturing to synthesize and characterize this compound.
Molecular Overview and Physicochemical Properties
N-(3-(Diethylamino)phenyl)benzamide is an aromatic secondary amide. Its structure comprises a central benzamide core N-substituted with a 3-(diethylamino)phenyl group. This combination of a classic pharmacophore (benzamide) and a tertiary amine-substituted phenyl ring suggests potential for diverse chemical interactions and biological activities.
Chemical Structure
Systematic Name: N-(3-(Diethylamino)phenyl)benzamide
Core Components:
-
Benzoyl Group: A phenyl ring attached to a carbonyl group (C=O).
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Amide Linkage: A secondary amide (-CO-NH-) bridge.
-
3-(Diethylamino)phenyl Group: A meta-substituted aniline derivative bearing a tertiary diethylamine moiety.
Predicted Physicochemical Properties
Due to the absence of empirical data for N-(3-(Diethylamino)phenyl)benzamide, the following properties are predicted based on its constituent functional groups and data from closely related analogs.
| Property | Predicted Value / Characteristic | Rationale & Comparative Data |
| Molecular Formula | C₁₇H₂₀N₂O | Derived from structural components. |
| Molecular Weight | 268.35 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical for aromatic amides of this molecular weight. |
| Melting Point | 100 - 140 °C (estimated) | N-phenylbenzamide melts at 163-164°C. The diethylamino group may lower the melting point due to decreased planarity and crystal packing efficiency. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Insoluble in water. | The benzamide core is largely nonpolar, but the tertiary amine offers a site for protonation, potentially allowing for solubility in acidic aqueous solutions. N-phenylbenzamide is insoluble in water[1]. |
| pKa (Conjugate Acid) | 4.0 - 5.0 (estimated for the diethylamino group) | The diethylamino group is basic. The pKa is estimated based on substituted anilines. |
Proposed Synthesis Pathway: The Schotten-Baumann Reaction
The most direct and reliable method for synthesizing N-(3-(Diethylamino)phenyl)benzamide is through the acylation of 3-(diethylamino)aniline with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is highly effective for forming amide bonds between an amine and an acid chloride[2][3].
The reaction is typically performed in a two-phase system or in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis workflow for N-(3-(Diethylamino)phenyl)benzamide.
Starting Material and Reagent Properties
A thorough understanding of the starting materials is critical for both safety and reaction success.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Hazards |
| 3-(Diethylamino)aniline | C₁₀H₁₆N₂ | 164.25 | ~260-270 | N/A | ~0.96 | Toxic, Irritant |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | -1.0 | 1.211 | Corrosive, Lachrymator, Water-reactive[4][5][6][7][8] |
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-(diethylamino)aniline (1.64 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (to remove excess pyridine and unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(3-(Diethylamino)phenyl)benzamide.
-
Analytical Characterization Framework
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected results from standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules[9].
Caption: Conceptual proton assignment for ¹H NMR analysis.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H (Amide) | Amide protons are typically deshielded and can be broad. |
| ~ 7.8 - 7.9 | Doublet (or m) | 2H | H-ortho (Benzoyl) | Protons ortho to the carbonyl group are deshielded. |
| ~ 7.4 - 7.6 | Multiplet | 3H | H-meta, H-para (Benzoyl) | Aromatic protons of the benzoyl ring. |
| ~ 7.1 - 7.3 | Multiplet | 2H | Aromatic H (Aminophenyl) | Protons on the diethylaminophenyl ring. The exact shifts depend on the combined electronic effects. |
| ~ 6.6 - 6.8 | Multiplet | 2H | Aromatic H (Aminophenyl) | The electron-donating diethylamino group will shield ortho and para protons, shifting them upfield[10][11]. |
| ~ 3.3 - 3.4 | Quartet (q) | 4H | -N-CH₂- CH₃ | Methylene protons adjacent to nitrogen and a methyl group. |
| ~ 1.1 - 1.2 | Triplet (t) | 6H | -N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 168 | C=O (Amide) | The carbonyl carbon of amides appears in this characteristic downfield region[9][12][13]. |
| ~ 148 - 150 | C-N (Aromatic C of Diethylamino) | The carbon directly attached to the diethylamino nitrogen is significantly deshielded. |
| ~ 135 - 140 | Aromatic C (Quaternary) | Quaternary carbons of the phenyl rings. |
| ~ 115 - 130 | Aromatic C-H | Aromatic carbons from both phenyl rings will appear in this range. |
| ~ 105 - 110 | Aromatic C-H (Shielded) | Carbons ortho and para to the diethylamino group will be shifted upfield. |
| ~ 44 - 46 | -N-CH₂- | Methylene carbons adjacent to the nitrogen atom. |
| ~ 12 - 14 | -CH₃ | Terminal methyl carbons of the ethyl groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent technique for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~ 3300 - 3370 | N-H Stretch (Secondary Amide) | Medium, sharp peak. The presence of a single peak in this region distinguishes it from a primary amide[14]. |
| ~ 3000 - 3100 | C-H Stretch (Aromatic) | Series of weak to medium sharp peaks. |
| ~ 2850 - 2970 | C-H Stretch (Aliphatic) | Strong, sharp peaks from the ethyl groups. |
| ~ 1640 - 1680 | C=O Stretch (Amide I Band) | Very strong, sharp peak. This is a hallmark of the amide functional group. |
| ~ 1515 - 1570 | N-H Bend (Amide II Band) | Strong, sharp peak, often coupled with the C=O stretch[14]. |
| ~ 1250 - 1335 | C-N Stretch (Aromatic Amine) | Strong peak characteristic of the bond between the aromatic ring and the amine nitrogen[15]. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion Peak [M]⁺•: Expected at m/z = 268, corresponding to the molecular weight of the compound.
-
Base Peak: The most stable fragment is predicted to be the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 . This is a very common and stable fragment for benzamides[16][17][18].
-
Other Key Fragments:
-
m/z = 77: Loss of a carbonyl group (CO) from the benzoyl cation gives the phenyl cation ([C₆H₅]⁺).
-
m/z = 163: Cleavage of the amide bond to lose the benzoyl radical, resulting in the [M - C₇H₅O]⁺ radical cation.
-
Potential Applications and Future Research Directions
While N-(3-(Diethylamino)phenyl)benzamide itself is not extensively studied, its structural motifs are present in molecules with known biological activity.
-
Drug Development: The benzamide scaffold is a privileged structure in medicinal chemistry, found in antipsychotics, antiemetics, and analgesics. The tertiary amine functionality can improve pharmacokinetic properties, such as solubility and cell permeability. This compound could serve as a lead structure or an intermediate for creating libraries of novel compounds for screening against various biological targets.
-
Materials Science: The aromatic nature and potential for hydrogen bonding make it a candidate for investigation in the field of organic materials, such as organic light-emitting diodes (OLEDs) or as a component in polymer synthesis.
Future research should focus on the initial synthesis and full characterization of this molecule. Following this, in vitro screening against a panel of cancer cell lines or enzyme targets (e.g., kinases, histone deacetylases) could reveal potential therapeutic applications.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of N-(3-(Diethylamino)phenyl)benzamide. By leveraging established chemical principles and data from analogous compounds, we have outlined a reliable path for researchers to produce and validate this novel chemical entity. The detailed protocols and expected analytical data herein are intended to serve as a catalyst for further investigation into the properties and potential applications of this and related molecules, thereby contributing to the advancement of chemical and pharmaceutical sciences.
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